2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid
Description
Properties
IUPAC Name |
2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(10-8-11(10)13(16)17)14-9-6-4-2-1-3-5-7-9/h9-11H,1-8H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOXCZPEXYPXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for cyclopropane synthesis is the cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts . The cyclooctylcarbamoyl group can be introduced through a carbamoylation reaction using cyclooctylamine and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclooctylcarbamoyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield a ketone or an ester, while reduction may produce an alcohol.
Scientific Research Applications
2-(Cyclooctylcarbamoyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain can facilitate binding to active sites, while the cyclooctylcarbamoyl group can enhance specificity and affinity. This compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog with a cyclopropane ring and a carboxylic acid group.
Cyclohexanecarboxylic acid: Contains a six-membered ring instead of a three-membered ring.
Cyclopentanecarboxylic acid: Features a five-membered ring.
Uniqueness
2-(Cyclooctylcarbamoyl)cyclopropane-1-carboxylic acid is unique due to the presence of the cyclooctylcarbamoyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules .
Biological Activity
2-(Cyclooctylcarbamoyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a unique structural configuration that includes a cyclooctylcarbamoyl group and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The compound's unique three-membered ring structure contributes to its reactivity and interaction with biological targets.
The compound's mechanism of action primarily involves its interaction with enzymes and receptors, where the cyclopropane ring's strain enhances binding to active sites. The cyclooctylcarbamoyl group may increase specificity and affinity towards molecular targets, potentially inhibiting enzyme activity by obstructing active sites or altering enzyme conformation.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has been studied for its role in inhibiting enzymes related to ethylene biosynthesis in plants, particularly 1-aminocyclopropane-1-carboxylate oxidase (ACO2). In silico studies have demonstrated favorable binding characteristics with ACO2, suggesting potential applications in agricultural biotechnology .
- Protein-Ligand Interactions : The structural features of this compound allow it to serve as a model for studying protein-ligand interactions, which are crucial for drug design and development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Cyclopropanecarboxylic Acid | Simple cyclopropane ring with carboxylic acid | Limited enzyme inhibition |
| Cyclohexanecarboxylic Acid | Six-membered ring structure | Broader applications in synthesis |
| 1-Aminocyclopropane-1-carboxylic Acid | Amino group enhances reactivity | Known inhibitor of ACO2 |
The presence of the cyclooctylcarbamoyl group in this compound imparts distinct steric and electronic properties, making it particularly effective in specific biological interactions.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound through various methodologies:
- In Silico Docking Studies : Molecular docking analyses have shown that this compound has a strong binding affinity for ACO2, with ΔG values indicating favorable interactions. For instance, docking studies revealed binding constants comparable to known inhibitors, suggesting its potential as an effective bioactive compound .
- Enzyme Activity Assays : Experimental assays have demonstrated that derivatives of cyclopropanecarboxylic acids can significantly inhibit ethylene production in plants, which is critical for regulating fruit ripening processes. This highlights the practical application of this compound in agricultural settings .
- Synthesis and Optimization : The synthesis of this compound has been optimized using catalytic systems that enhance yield and reduce reaction times. Such advancements facilitate further exploration of its biological properties and potential therapeutic applications .
Q & A
Q. What strategies elucidate the compound’s role in modulating cyclopropane-dependent metabolic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
